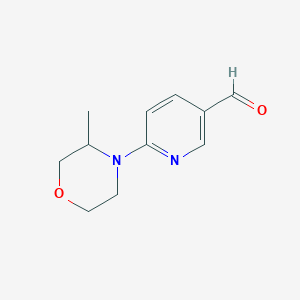
5-tert-Butyl-2-cyclopentyl-m-cresol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol is an organic compound that features a phenol group substituted with tert-butyl, cyclopentyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol typically involves the alkylation of a phenol derivative. One common method is the Friedel-Crafts alkylation, where tert-butyl chloride, cyclopentyl chloride, and methyl chloride are used as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency of the reaction by providing better control over reaction conditions such as temperature and pressure. This method also allows for the safe handling of reactive intermediates and hazardous reagents.
化学反应分析
Types of Reactions
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenation can be achieved using halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated phenols and other substituted phenolic compounds.
科学研究应用
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It can also serve as a model compound for studying the effects of steric hindrance on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
作用机制
The mechanism of action of 5-(tert-Butyl)-2-cyclopentyl-3-methylphenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The bulky tert-butyl and cyclopentyl groups can affect the compound’s binding affinity and specificity for certain targets.
相似化合物的比较
Similar Compounds
Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.
tert-Butyl alcohol: Another compound featuring the tert-butyl group, commonly used as a solvent and intermediate in organic synthesis.
tert-Butyl hydroperoxide: A compound used as an oxidizing agent in various chemical reactions.
Uniqueness
5-(tert-Butyl)-2-cyclopentyl-3-methylphenol is unique due to its specific combination of substituents, which confer distinct steric and electronic properties. These properties can influence its reactivity and interactions with other molecules, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
94022-18-1 |
|---|---|
分子式 |
C16H24O |
分子量 |
232.36 g/mol |
IUPAC 名称 |
5-tert-butyl-2-cyclopentyl-3-methylphenol |
InChI |
InChI=1S/C16H24O/c1-11-9-13(16(2,3)4)10-14(17)15(11)12-7-5-6-8-12/h9-10,12,17H,5-8H2,1-4H3 |
InChI 键 |
SERZLZFBVGSYLP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1C2CCCC2)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Bromomethyl)-2-(propan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B13162032.png)











![2,2,2-Trifluoro-N-{2-[2-(piperidin-4-yl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B13162086.png)

